molecular formula C20H16ClN5O3 B11508294 7-(4-chlorophenyl)-8-(furan-2-ylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-chlorophenyl)-8-(furan-2-ylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11508294
M. Wt: 409.8 g/mol
InChI Key: VMYSQJZLQXMKQT-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-8-(furan-2-ylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chlorophenyl, furan, and imidazopurine moieties, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-8-(furan-2-ylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazopurine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step often involves the use of furan-2-carbaldehyde and a suitable nucleophile in the presence of a catalyst.

    Attachment of the 4-chlorophenyl group: This can be done via a substitution reaction using 4-chlorobenzyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-8-(furan-2-ylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-(4-chlorophenyl)-8-(furan-2-ylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-8-(furan-2-ylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-chlorophenyl)-8-(furan-2-ylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of chlorophenyl, furan, and imidazopurine moieties, which contribute to its diverse chemical reactivity and potential biological activities. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H16ClN5O3

Molecular Weight

409.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-6-(furan-2-ylmethyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H16ClN5O3/c1-23-17-16(18(27)24(2)20(23)28)26-11-15(12-5-7-13(21)8-6-12)25(19(26)22-17)10-14-4-3-9-29-14/h3-9,11H,10H2,1-2H3

InChI Key

VMYSQJZLQXMKQT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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